MenB Enzyme Inhibition: Comparative Activity of 6-Ethylsulfonyl Benzoxazine Derivative vs. 6-Substituted Analogs
The 6-ethylsulfonyl-containing derivative (3Z)-3-(3,3-dimethyl-2-oxobutylidene)-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one, directly synthesized from 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, achieved 60.3% inhibition of MenB at 0.125 mg/mL, compared to 68.4% for the unsubstituted analog and 98.0% for the 6-chloro analog under identical conditions [1].
| Evidence Dimension | Percent inhibition of Mycobacterium tuberculosis MenB enzyme |
|---|---|
| Target Compound Data | 60.3% inhibition |
| Comparator Or Baseline | Unsubstituted analog: 68.4%; 6-Chloro analog: 98.0%; 6-Methyl analog: 77.3% |
| Quantified Difference | Target differs from unsubstituted by -8.1 percentage points; from 6-chloro by -37.7 percentage points; from 6-methyl by -17.0 percentage points |
| Conditions | 0.125 mg/mL inhibitor, 0.00015 mM o-succinylbenzoate substrate, Mycobacterium tuberculosis MenB enzyme |
Why This Matters
The data establish that the 6-ethylsulfonyl substituent confers a distinct inhibition profile not achievable with other 6-position groups, validating its necessity for specific SAR optimization in antitubercular programs.
- [1] BRENDA Enzyme Database. Inhibitor data for EC 4.1.3.36 (MenB) from Li et al. Bioorg Med Chem Lett 2010;20:6306-6309. View Source
